2-(Biphenyl-4-yloxy)-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Biphenyl-4-yloxy)-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone is a complex organic compound that features a biphenyl group, a furan ring, and a piperazine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biphenyl-4-yloxy)-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone typically involves multiple steps:
Formation of the biphenyl-4-yloxy intermediate: This can be achieved by reacting biphenyl-4-ol with an appropriate halogenated reagent under basic conditions.
Synthesis of the furan-2-ylcarbonyl piperazine: This involves the acylation of piperazine with furan-2-carbonyl chloride.
Coupling of the intermediates: The final step involves coupling the biphenyl-4-yloxy intermediate with the furan-2-ylcarbonyl piperazine under suitable conditions, often using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the piperazine moiety.
Reduction: Reduction reactions could target the carbonyl group in the furan-2-ylcarbonyl moiety.
Substitution: The biphenyl and furan rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(Biphenyl-4-yloxy)-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone could have various applications in scientific research:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use in studying receptor-ligand interactions due to its piperazine moiety.
Medicine: Possible applications in drug discovery, particularly for targeting neurological or inflammatory pathways.
Industry: Use as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with piperazine moieties can interact with neurotransmitter receptors or enzymes. The biphenyl and furan rings might contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Biphenyl-4-yloxy)-1-[4-(benzoyl)piperazin-1-yl]ethanone: Similar structure but with a benzoyl group instead of a furan-2-ylcarbonyl group.
2-(Biphenyl-4-yloxy)-1-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]ethanone: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
The presence of the furan-2-ylcarbonyl group in 2-(Biphenyl-4-yloxy)-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone might confer unique electronic properties or biological activity compared to its analogs.
Properties
Molecular Formula |
C23H22N2O4 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(4-phenylphenoxy)ethanone |
InChI |
InChI=1S/C23H22N2O4/c26-22(24-12-14-25(15-13-24)23(27)21-7-4-16-28-21)17-29-20-10-8-19(9-11-20)18-5-2-1-3-6-18/h1-11,16H,12-15,17H2 |
InChI Key |
QWBZLAKRJVAXSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.